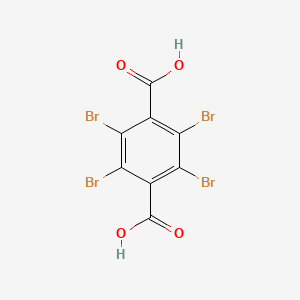

Tetrabromoterephthalic acid

Übersicht

Beschreibung

Tetrabromoterephthalic acid (TBTA) is a brominated flame retardant (BFR) that has been widely used in the manufacture of plastics, textiles, and other materials. It is a polybrominated compound that is composed of four bromine atoms attached to two terephthalic acid molecules. TBTA is a persistent, bioaccumulative, and toxic (PBT) chemical that has been identified as a potential endocrine disruptor and carcinogen. TBTA is also known to be persistent in the environment, as it does not readily degrade in air, water, or soil.

Wissenschaftliche Forschungsanwendungen

Synthesis of Flame Retardant Polyesters

Tetrabromoterephthalic acid: is primarily used as a monomer in the synthesis of flame retardant polyesters . These polyesters are crucial in creating materials that need to withstand high temperatures without catching fire. The bromine atoms in the compound act as a halogen source, which helps in inhibiting the combustion process.

Halogen Bonding in Crystal Engineering

The compound plays a significant role in crystal engineering through halogen bonding . This type of noncovalent interaction is significant for self-assembly and recognition processes in both solution and solid phases. The ability of Tetrabromoterephthalic acid to form stable halogen bonds makes it a valuable component in designing crystalline materials with desired properties.

Formation of Supramolecular Assemblies

Tetrabromoterephthalic acid: can form solvates with various solvents like acetonitrile and methanol, leading to different supramolecular assemblies . These assemblies are constructed via Br···Br, Br···O, and Br···π halogen bonding interactions, which are essential for the development of new materials with specific functionalities.

Structural Phase Transitions

The solvates of Tetrabromoterephthalic acid exhibit reversible release and resorption of solvent molecules, which is accompanied by crystallographic phase transitions . This property is particularly interesting for applications that require materials to change their structure in response to external stimuli.

Development of Advanced Research in Halogen Bonding

Tetrabromoterephthalic acid: is used in advanced research focused on halogen bonding, an area that has significant potential for impacting various fields, including pharmaceuticals and materials science . The compound’s ability to engage in halogen bonding makes it a subject of interest for researchers exploring this type of interaction.

Noncovalent Attraction Studies

The compound’s capability for halogen bonding also makes it a candidate for studying noncovalent attractions, which are crucial for understanding molecular recognition and assembly processes . These studies can lead to insights into the design of new drugs and materials.

Chemical and Biological Assemblies

Research involving Tetrabromoterephthalic acid can contribute to the understanding of chemical and biological assemblies. Its interactions can mimic those found in natural systems, providing a model for studying complex biological structures and processes .

Safety and Handling in Research Settings

Lastly, the handling and safety aspects of Tetrabromoterephthalic acid are also a field of study. Its classification as an irritant necessitates research into safe handling procedures and potential risks associated with its use in various applications .

Eigenschaften

IUPAC Name |

2,3,5,6-tetrabromoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXPXUDJXYVOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)C(=O)O)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279357 | |

| Record name | Tetrabromoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabromoterephthalic acid | |

CAS RN |

5411-70-1 | |

| Record name | 5411-70-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrabromoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabromoterephthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

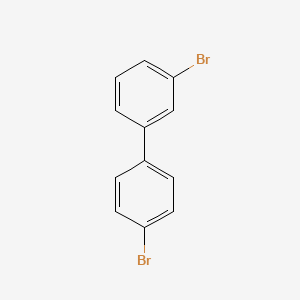

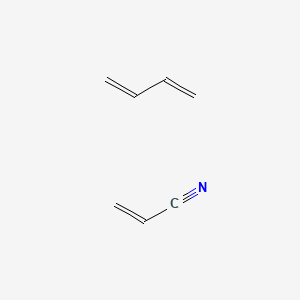

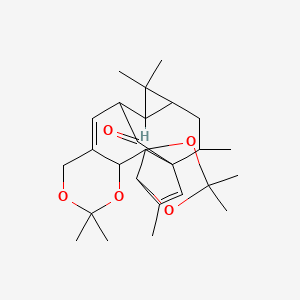

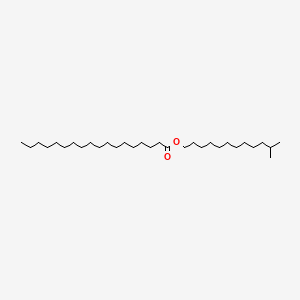

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tetrabromoterephthalic acid?

A1: The molecular formula of tetrabromoterephthalic acid is C8H2Br4O4. Its molecular weight is 485.88 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize H2TBTA and its complexes?

A2: Researchers commonly employ single-crystal X-ray diffraction analysis, elemental analysis, infrared spectroscopy (IR), and thermogravimetric analysis (TGA) to characterize H2TBTA and the complexes it forms. [, , ]

Q3: What types of intermolecular interactions are frequently observed in crystal structures containing H2TBTA?

A3: H2TBTA readily engages in halogen bonding (Br···Br, Br···O, Br···π), hydrogen bonding (O–H⋯Br, C–H⋯Br, C–H⋯O), and π-π stacking interactions. These interactions are crucial for directing the self-assembly processes and dictating the final architectures of H2TBTA-based materials. [, , , , ]

Q4: How does the choice of solvent influence the crystal structures formed by H2TBTA?

A4: The solvent plays a significant role in determining the final crystal structure of H2TBTA complexes. Different solvents can participate in varying degrees of hydrogen bonding and other intermolecular interactions, affecting the self-assembly process and resulting in distinct structural motifs. [, , ]

Q5: What is the general thermal stability of H2TBTA-based coordination polymers?

A5: Thermogravimetric analysis (TGA) reveals that H2TBTA-based coordination polymers generally exhibit good thermal stability, often remaining stable up to temperatures exceeding 200 °C. The specific decomposition temperature depends on the metal ions and other ligands present in the framework. [, , , , ]

Q6: Have any catalytic applications been explored for H2TBTA-based coordination polymers?

A6: Yes, researchers have investigated the potential of H2TBTA-based coordination polymers as catalysts for the degradation of organic pollutants. Notably, some complexes have shown promising activity in photo-Fenton-like processes for the degradation of dyes like Congo red and methyl orange. [, , ]

Q7: Have computational methods been employed to study H2TBTA and its complexes?

A7: Yes, Density Functional Theory (DFT) calculations have been used to investigate the electronic structure, band gap, and intermolecular interactions in H2TBTA co-crystals, providing insights into their optoelectronic properties. []

Q8: How does the presence of bromine atoms in H2TBTA influence its coordination behavior?

A8: The bromine atoms in H2TBTA contribute significantly to its coordination behavior by engaging in halogen bonding interactions. These interactions, often working synergistically with other non-covalent forces, play a crucial role in dictating the final structure and properties of the resulting metal-organic frameworks. [, , ]

Q9: What is known about the environmental impact and degradation pathways of H2TBTA and its complexes?

A9: Limited information is available regarding the environmental fate and ecotoxicological effects of H2TBTA-based materials. Further research is needed to assess their persistence, bioaccumulation potential, and any potential risks they might pose to ecosystems.

Q10: What analytical techniques are employed to quantify H2TBTA in different matrices?

A10: While specific studies on quantifying H2TBTA in complex matrices are limited within the provided research, techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with suitable detectors (e.g., UV-Vis, mass spectrometry) could be employed for this purpose. Analytical method validation would be crucial to ensure accuracy, precision, and specificity in quantifying H2TBTA.

Q11: What are the potential applications of H2TBTA-based materials in various fields?

A11: H2TBTA-based materials hold potential applications in various fields, including:

- Gas storage and separation: The porous nature of some H2TBTA-based MOFs makes them attractive for gas storage and separation applications. []

- Sensing: The luminescent properties of certain H2TBTA-based coordination polymers make them suitable for sensing applications. They have shown promise in detecting specific analytes, including metal ions, nitroaromatics, and small organic molecules. [, , ]

- Optoelectronics: The presence of bromine and the extended conjugated systems in H2TBTA offer potential for developing optoelectronic materials. Research has shown promising results in utilizing H2TBTA co-crystals for light emission and photo-responsive device fabrication. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1581365.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B1581371.png)

![Disodium;7-anilino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B1581379.png)